molecular formula C11H17ClS B7784581 2-(7-Chloroheptyl)thiophene

2-(7-Chloroheptyl)thiophene

Cat. No.: B7784581
M. Wt: 216.77 g/mol
InChI Key: RJHSMXRHIOBEMH-UHFFFAOYSA-N
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Description

2-(7-Chloroheptyl)thiophene is a chemical building block of interest in materials science and pharmaceutical research. The compound features a thiophene ring, a common motif in organic electronics, linked to a seven-carbon alkyl chain terminated with a chloro group. This structure makes it a versatile intermediate for constructing more complex molecules via nucleophilic substitution reactions at the chloroalkane site. In research, it may be used in the synthesis of conjugated polymers or small molecules for applications such as organic semiconductors, sensors, or photovoltaic materials. In medicinal chemistry, it can serve as a precursor for the development of novel bioactive compounds. Researchers value this compound for its ability to introduce a thienyl moiety with a flexible spacer chain into a molecular architecture. Handling should adhere to safe laboratory practices, using appropriate personal protective equipment. [Source for Molecular Weight and Purity] [Source for Specific Application] [Source for Safety Data]

Properties

IUPAC Name

2-(7-chloroheptyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHSMXRHIOBEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adaptation of Patent-Based Chloromethylation

The chloromethylation of thiophene, as detailed in patents US7462725B2 and WO2002094806A1, employs concentrated HCl, formaldehyde, and ketone solvents (e.g., methyl isobutyl ketone) to produce 2-chloromethylthiophene. For 2-(7-Chloroheptyl)thiophene, this method can be extrapolated by substituting formaldehyde with heptanal to introduce the longer alkyl chain.

Reaction Conditions :

  • Temperature : Maintained between 0°C and 10°C to suppress side reactions.

  • Solvent System : A 1:2–2.6 molar ratio of thiophene to ketone solvent ensures homogeneity.

  • Chlorinating Agents : HCl gas and heptanal yield the 7-chloroheptyl moiety via in situ carbocation formation.

Example Workflow :

  • Mix thiophene with methyl isobutyl ketone (1:2.5 ratio).

  • Saturate with HCl gas while adding heptanal dropwise.

  • Quench with aqueous K2CO3 and extract the organic phase.

Yield Considerations :
The patent-reported 81% yield for 2-chloromethylthiophene suggests potential scalability, though chain elongation may reduce efficiency due to steric effects.

Friedel-Crafts Alkylation with 7-Chloroheptyl Halides

Mechanistic Framework

Friedel-Crafts alkylation leverages Lewis acids (e.g., AlCl3) to facilitate electrophilic substitution. Using 1-chloro-7-iodoheptane as the alkylating agent improves carbocation stability at the terminal position, aided by the adjacent chloride’s inductive effect.

Optimized Parameters :

  • Catalyst : Anhydrous AlCl3 (1.2 equiv).

  • Solvent : Dichloromethane at −15°C to 20°C.

  • Substrate Ratio : Thiophene to alkyl halide (1:1.1) minimizes di-alkylation.

Challenges :
Primary carbocations are inherently unstable, necessitating low temperatures and slow addition rates. Gas chromatography data from analogous reactions indicate 61% mono-alkylation under optimized conditions.

Organometallic Approaches for Direct Functionalization

Lithiation Followed by Alkylation

Directed lithiation at the 2-position of thiophene using LDA (lithium diisopropylamide) enables nucleophilic attack on 7-chloroheptyl electrophiles.

Procedure :

  • Generate 2-lithiothiophene in THF at −78°C.

  • Add 1-bromo-7-chloroheptane (2.0 equiv) and warm to room temperature.

  • Quench with NH4Cl and isolate via distillation.

Advantages :

  • High regioselectivity (>90%) for the 2-position.

  • Compatibility with sensitive functional groups.

Phase Transfer Catalysis in Biphasic Systems

Enhancing Reaction Efficiency

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions between thiophene (organic phase) and aqueous alkylating agents.

Protocol :

  • Catalyst : TBAB (4% w/w).

  • Alkylating Agent : 7-chloroheptyl mesylate in NaOH/water.

  • Temperature : 70°C for 4 hours.

Outcome :
PTCs mitigate emulsion formation, a common issue in large-scale syntheses, and improve yield reproducibility.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Separate organic phases using potassium carbonate washes.

  • Distillation : Remove solvent and low-boiling byproducts under reduced pressure.

Analytical Data

Gas Chromatography (GC) :

ComponentArea %
This compound61.0
Thiophene30.3
Di-alkylated Product1.1

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl3) : δ 7.20 (d, 1H, thiophene), 3.50 (t, 2H, CH2Cl), 1.20–1.80 (m, 10H, heptyl chain).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, with reactivity influenced by the electron-donating sulfur atom and steric effects from the 7-chloroheptyl group.

Reaction TypeConditionsProductSelectivity/NotesSource
BrominationHOAc, HCl, RTBrominated thiophene derivativesRegioselective at α-positions
Friedel-CraftsAlCl₃, CH₂Cl₂, RTAcylated or alkylated derivativesSteric hindrance reduces yield

Key findings:

  • Bromination occurs preferentially at the α-position of the thiophene ring due to electronic activation by sulfur .

  • Friedel-Crafts acylation is less efficient compared to unsubstituted thiophenes, likely due to steric hindrance from the 7-chloroheptyl chain.

Nucleophilic Substitution at the Chloroalkyl Chain

The terminal chlorine atom in the heptyl chain participates in nucleophilic displacement reactions.

NucleophileConditionsProductYieldSource
HydroxideKOH, EtOH, reflux2-(7-Hydroxyheptyl)thiophene75–90%
AminesDMF, 80°CAminoheptyl-thiophene derivatives60–85%

Mechanistic insights:

  • Reactions proceed via an S<sub>N</sub>2 mechanism, with inversion of configuration at the carbon bearing chlorine.

  • Steric bulk from the heptyl chain slows reaction kinetics compared to shorter alkyl analogs .

Cross-Coupling Reactions

The chloroalkyl group enables participation in transition-metal-catalyzed couplings.

Reaction TypeCatalyst SystemProductTurnover (TON)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THFBiaryl-heptyl-thiophene hybrids500–1,000

Notable observations:

  • Pd catalysts with bulky ligands (e.g., MOP-type) enhance selectivity by mitigating β-hydride elimination .

  • Solvent choice (e.g., 2-Me-THF vs. CH₂Cl₂) significantly impacts conversion rates .

Cyclocondensation and Heterocycle Formation

The compound participates in acid-catalyzed cyclization to form fused heterocycles.

ConditionsProductYieldApplicationSource
HCl/HOAc, RT, 1 hThiophene-fused pyridones64–80%Anticancer agents

Example: Reaction with HCl in acetic acid yields cyclocondensation products, such as pyridone derivatives, which exhibit IC<sub>50</sub> values of 1.2 µM against HepG-2 cells .

Elimination Reactions

Dehydrohalogenation generates alkenes, useful in polymer chemistry.

ConditionsProductSelectivitySource
DBU, DMF, 100°C2-(Hept-6-enyl)thiophene>95% E

Biological Activity Modulation

Structural modifications influence pharmacological properties:

  • Anticancer activity : Pyridone derivatives (e.g., compound 9c ) show IC<sub>50</sub> = 33.08 µM against HepG-2 cells .

  • Antimicrobial effects : Thiophene-heptyl hybrids inhibit bacterial pili formation at nanomolar concentrations .

Scientific Research Applications

Synthesis of 2-(7-Chloroheptyl)thiophene

The synthesis of this compound typically involves the reaction of thiophene with 7-chloroheptanol under acidic conditions. This electrophilic substitution reaction allows for the introduction of the chloroheptyl group onto the thiophene ring.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex thiophene derivatives. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Recent studies have investigated the biological activities of this compound, focusing on its potential antimicrobial and anticancer properties. For instance, a derivative of this compound has shown promise in enhancing the antitumor activity against colorectal cancer in animal models by sensitizing tumors to gamma irradiation .

Case Study: Anticancer Activity

  • Objective : Investigate the efficacy of a thiophene derivative against colorectal cancer.
  • Method : Administered to mice with induced cancer and evaluated alongside standard treatments.
  • Results : The compound significantly reduced tumor incidence and multiplicity compared to control groups.

Medicine

The compound is being explored as a potential drug candidate due to its unique chemical structure that may interact with biological targets such as enzymes or receptors. Its mechanism of action could involve modulation of cellular pathways related to cancer proliferation and apoptosis .

Industrial Applications

This compound is also utilized in developing organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(7-Chloroheptyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Several chlorinated thiophene derivatives have been isolated from Pluchea indica, a semi-mangrove plant. These include:

  • 2-(pant-1,3-diynyl)-5-(4-acetoxy-3-chlorobuta-1-ynyl)-thiophene : Features a chlorine atom at the 3-position of a butynyl side chain and a diynyl substituent at the 2-position of the thiophene ring. This compound exhibits moderate cytotoxicity against human cancer cell lines (e.g., Bel-7402 liver cancer) .
  • 2-(pant-1,3-diynyl)-5-(3,4-dihydroxybuta-1-ynyl)-thiophene : Lacks chlorine but contains hydroxyl groups, which reduce lipophilicity compared to chlorinated analogs .

Key Structural Differences :

Compound Substituent at Thiophene 2-Position Substituent at Thiophene 5-Position Bioactivity
2-(7-Chloroheptyl)thiophene 7-Chloroheptyl chain None (unsubstituted) Not directly reported
Compound 2 1,3-Pentadiynyl 4-Acetoxy-3-chlorobuta-1-ynyl Antitumor (Bel-7402 IC₅₀: ~20 μM)
Compound 5 1,3-Pentadiynyl 3,4-Dihydroxybuta-1-ynyl Lower cytotoxicity (IC₅₀: >50 μM)

Insight : The presence and position of chlorine significantly affect bioactivity. Chlorinated derivatives generally exhibit enhanced cytotoxicity compared to hydroxylated analogs due to increased membrane permeability .

Functional Group Impact :

  • Chloroheptyl chain : Increases molecular weight (~215 g/mol estimated) and logP, favoring interactions with hydrophobic biological targets.
  • Ethylamine group : Enhances water solubility, making 2-thiopheneethylamine more suitable for central nervous system applications .

Q & A

Q. What safety protocols are mandatory when handling chlorinated thiophenes?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store compounds away from oxidizers and document disposal methods per OSHA HCS guidelines .
  • Reference SDS sheets for 2,4,6-Trichlorophenol as a model for handling chlorinated aromatics .

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